Essential Precursor for Potent Nanomolar Tubulin Polymerization Inhibitors
6-Hydroxybenzofuran-2(3H)-one is a required starting material for the synthesis of heterocyclic aurone variants that inhibit tubulin polymerization with low nanomolar potency. A structure-activity relationship (SAR) study established that the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold is a critical pharmacophore for achieving this activity [1]. When this specific 6-hydroxybenzofuranone core is condensed with various heteroaryl carboxaldehydes, the resulting compounds demonstrate potent in vitro activity against tubulin polymerization, a mechanism not achievable with the parent 6-hydroxybenzofuran-2(3H)-one itself but entirely dependent on it as a building block .
| Evidence Dimension | In vitro potency of synthesized aurone derivatives against tubulin polymerization |
|---|---|
| Target Compound Data | Essential synthetic precursor; activity is a property of the derived aurones |
| Comparator Or Baseline | Aurones synthesized from alternative or unsubstituted benzofuranones |
| Quantified Difference | Derivatives based on this scaffold possess low nanomolar activity; SAR studies show this 6-hydroxy substitution pattern is essential for high potency [1]. |
| Conditions | In vitro tubulin polymerization assay; PC-3 tumor cell xenograft model |
Why This Matters
Procurement of this specific building block is non-negotiable for research groups aiming to synthesize and test this particular class of highly potent tubulin polymerization inhibitors.
- [1] Demchuk, D. V., et al. (2019). Semisynthetic Aurones Inhibit Tubulin Polymerization at the Colchicine-Binding Site and Repress PC-3 Tumor Xenografts in Nude Mice and Myc-Induced T-ALL in Zebrafish. UKnowledge. View Source
